molecular formula C14H8FNO3 B2985384 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid CAS No. 1797660-05-9

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid

Cat. No.: B2985384
CAS No.: 1797660-05-9
M. Wt: 257.22
InChI Key: DOLVQIHRMFIVKS-UHFFFAOYSA-N
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Description

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid is a fluorinated derivative of acridine, a heterocyclic organic compound.

Properties

IUPAC Name

7-fluoro-9-oxo-10H-acridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-8-2-4-12-10(6-8)13(17)9-5-7(14(18)19)1-3-11(9)16-12/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLVQIHRMFIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the fluorination of 9-oxo-9,10-dihydroacridine-2-carboxylic acid using appropriate fluorinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid include other fluorinated acridine derivatives and non-fluorinated acridine compounds. Compared to its analogs, 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity .

Some similar compounds include:

  • 9-Oxo-9,10-dihydroacridine-2-carboxylic acid
  • 7-Chloro-9-oxo-9,10-dihydroacridine-2-carboxylic acid
  • 7-Bromo-9-oxo-9,10-dihydroacridine-2-carboxylic acid

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .

Biological Activity

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid is a fluorinated derivative of acridine that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the molecular formula C14H8FNO3C_{14}H_{8}FNO_{3} and a molecular weight of approximately 257.22 g/mol, features a unique structure that includes a fluorine substituent at the 7-position of the acridine ring system. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Anticancer Properties

Research indicates that 7-fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid exhibits significant anticancer activity . It has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of acridine, including this compound, can reduce the clonogenic ability of lung cancer cells (A549) by up to 74% . The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects . Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances its lipophilicity and may contribute to improved membrane permeability, facilitating its antibacterial action.

The mechanism of action for 7-fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid involves interaction with specific molecular targets within cells. The fluorine substituent is believed to enhance binding affinity to enzymes and receptors, leading to modulation of their activity. This may include:

  • Inhibition of enzyme activity : The compound may interfere with key enzymes involved in cancer cell metabolism.
  • Modulation of receptor signaling : It could potentially alter signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have shown that modifications to the acridine core can significantly impact biological activity. For example:

Compound NameMolecular FormulaNotable Features
9-Oxo-9,10-dihydroacridine-2-carboxylic acidC14H9NO3Lacks fluorine substituent; serves as a base compound
7-Chloro-9-oxo-9,10-dihydroacridineC14H8ClNO3Chlorine instead of fluorine; different biological activity
4-Aminoquinoline derivativesVariesDiverse biological activities; used in antimalarial treatments

The presence of the fluorine atom in 7-fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid significantly alters its electronic properties compared to similar compounds. This modification can enhance lipophilicity and bioavailability, making it potentially more effective as a pharmaceutical agent.

Case Studies

Several case studies have highlighted the potential applications of 7-fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid in drug development:

  • Anticancer Research : A study focused on the synthesis and evaluation of acridine derivatives found that compounds similar to 7-fluoro-9-oxo exhibited potent cytotoxic effects against various cancer cell lines. The study concluded that these derivatives could serve as promising leads for new anticancer agents .
  • Antibacterial Activity : Another investigation assessed the antibacterial efficacy of various acridine derivatives against resistant strains of bacteria. The results indicated that 7-fluoro-9-oxo showed significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

Q & A

Q. What are the recommended methods for synthesizing 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid in laboratory settings?

Synthesis typically involves multi-step organic reactions, including cyclization and fluorination. For example, intermediates like 9-oxo-9,10-dihydroacridine derivatives can be modified via electrophilic substitution to introduce fluorine at the 7-position. Reaction optimization should focus on temperature control (e.g., avoiding decomposition above 200°C) and stoichiometric ratios of fluorinating agents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid form .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the fluorine substituent and dihydroacridine backbone. Mass spectrometry (MS) is essential to confirm the molecular ion peak at m/z ~307 (C₁₄H₉FNO₃). Cross-reference spectral data with analogs like 9-oxo-9H-thioxanthene derivatives for validation .

Q. What are the key stability considerations for storing 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. The compound is sensitive to moisture and UV light, as indicated by degradation studies on similar fluoro-acridine derivatives. Stability testing under accelerated conditions (40°C/75% RH) over 4 weeks can predict shelf-life .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., fluorine) influence the compound’s reactivity in nucleophilic substitution reactions?

Fluorine at the 7-position enhances electrophilic character at the 9-oxo group, facilitating nucleophilic attacks. Computational models (DFT calculations) show reduced electron density at the carbonyl carbon, increasing susceptibility to aminolysis or esterification. Experimental validation using kinetic studies (e.g., reaction rates with amines) can quantify this effect .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. non-polar solvents?

Contradictions may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and gravimetric analysis to assess hydration. Solubility parameters (Hansen solubility sphere) should be calculated and compared with experimental data in solvents like DMSO, methanol, and hexane .

Q. What computational methods best predict the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations are effective for studying binding affinities. Focus on the carboxylic acid moiety’s interaction with catalytic residues (e.g., in esterases or kinases). Validate predictions with in vitro assays measuring IC₅₀ values against target proteins .

Q. How can researchers assess the compound’s in vivo stability, particularly regarding esterase-mediated hydrolysis?

Use metabolic stability assays in liver microsomes or plasma to quantify hydrolysis rates. LC-MS/MS can track the formation of degradation products like 7-fluoroacridone. Compare results with structurally related compounds (e.g., ofloxacin derivatives) to identify structure-stability relationships .

Data Contradiction and Validation

Q. How should discrepancies in reported melting points (e.g., 210–220°C) be addressed?

Variations may stem from impurities or measurement techniques. Perform DSC with a controlled heating rate (5°C/min) and compare with thermogravimetric analysis (TGA). Cross-check with high-purity standards synthesized via recrystallization in anhydrous ethanol .

Q. What experimental designs mitigate batch-to-batch variability in fluorination efficiency?

Implement factorial design (2^k models) to optimize reaction parameters: temperature (60–100°C), fluorinating agent (Selectfluor vs. DAST), and solvent (acetonitrile vs. DMF). Response surface methodology (RSM) can identify interactions between variables and maximize yield .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Acute toxicity data (oral LD₅₀ > 300 mg/kg in rats) suggest moderate hazard, but skin/eye contact must be avoided due to potential irritation .

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